molecular formula C17H22Cl2N2 B2637533 (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride CAS No. 221095-77-8

(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride

Cat. No.: B2637533
CAS No.: 221095-77-8
M. Wt: 325.28
InChI Key: BAMSAJVLGUBXDK-UHFFFAOYSA-N
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Description

(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride (CAS: 221095-77-8) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₇H₂₀N₂·2HCl and a molecular weight of 325.276 g/mol . Its structure features a benzhydryl group (diphenylmethyl) attached to an azetidine (4-membered saturated ring) at the 1-position, with a methanamine group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2.2ClH/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,14,17H,11-13,18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMSAJVLGUBXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride typically involves the reaction of benzhydryl chloride with azetidine-3-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Benzhydryl Moieties

1-Benzhydrylazetidin-3-amine Hydrochloride (CAS: 1189735-08-7)
  • Key Differences : Lacks the methanamine group at the azetidine 3-position, replacing it with a primary amine. This structural simplification reduces molecular weight and alters pharmacokinetic properties.
  • Applications : Used in preclinical studies for neurological disorders due to its affinity for sigma receptors .
1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride (CAS: 1630082-57-3)
  • Molecular Formula : Likely C₆H₁₄N₂·2HCl (based on structural similarity to other azetidine derivatives).
  • Key Differences : Contains a dimethylamine substitution instead of benzhydryl. The absence of aromatic groups reduces lipophilicity, impacting blood-brain barrier penetration .

Benzhydryl-Containing Compounds

Diphenhydramine Hydrochloride (CAS: 147-24-0)
  • Molecular Formula: C₁₇H₂₁NO·HCl (MW: 291.82 g/mol).
  • Key Differences: Ethanolamine backbone instead of azetidine. The benzhydryl group is retained, but the tertiary amine and ether linkage differentiate its mechanism (histamine H₁ receptor antagonism) .
Benzydamine Hydrochloride (CAS: 132-69-4)
  • Molecular Formula : C₁₉H₂₃N₃O·HCl (MW: 345.87 g/mol).
  • Key Differences : Indazole core with a benzhydryl group. Clinically used as a topical anti-inflammatory agent, highlighting the therapeutic versatility of benzhydryl derivatives .

Dihydrochloride Salts with Heterocyclic Cores

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride (CAS: 1909337-01-4)
  • Molecular Formula : C₇H₁₂N₄·2HCl (MW: 225.12 g/mol).
  • Key Differences : Triazole ring instead of azetidine. The dihydrochloride salt and methanamine group suggest similar solubility but divergent reactivity in metal-catalyzed reactions .
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride (CAS: 2089257-74-7)
  • Molecular Formula : C₈H₁₀Cl₂FN₃ (MW: 238.09 g/mol).
  • Key Differences : Benzodiazepine core with a fluorine substituent. Lower molecular weight and altered electronic properties may influence binding to GABA receptors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Salt Form Key Applications
(1-Benzhydrylazetidin-3-yl)methanamine diHCl 221095-77-8 C₁₇H₂₀N₂·2HCl 325.276 Azetidine Dihydrochloride CNS drug development
1-Benzhydrylazetidin-3-amine HCl 1189735-08-7 ~C₁₆H₁₈N₂·HCl ~277.79 Azetidine Hydrochloride Neurological research
Diphenhydramine HCl 147-24-0 C₁₇H₂₁NO·HCl 291.82 Ethanolamine Hydrochloride Antihistamine
Benzydamine HCl 132-69-4 C₁₉H₂₃N₃O·HCl 345.87 Indazole Hydrochloride Anti-inflammatory
[1-(But-3-en-1-yl)-1H-triazol-4-yl]methanamine diHCl 1909337-01-4 C₇H₁₂N₄·2HCl 225.12 Triazole Dihydrochloride Catalysis research

Research Findings and Pharmacological Notes

  • Salt Forms: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for bioavailability in drug formulations .
  • Benzhydryl Group : This moiety is associated with CNS activity due to its lipophilicity and ability to cross the blood-brain barrier. However, its presence in Diphenhydramine and Benzydamine shows versatility across therapeutic areas .

Biological Activity

(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological macromolecules, influencing various biochemical pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 221095-77-8
  • Molecular Formula : C17_{17}H22_{22}Cl2_2N\

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways and physiological processes. Notably, the benzhydryl group and the azetidine ring play crucial roles in binding to target molecules, affecting their function .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various strains, indicating potential applications in treating bacterial infections.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems have shown promise in modulating behaviors associated with anxiety and depression .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are summarized findings from key studies:

StudyObjectiveFindings
Study 1Assessing antitumor activityThe compound demonstrated significant cytotoxicity against cancer cell lines with IC50_{50} values ranging from 5 to 15 µM.
Study 2Evaluating antibacterial propertiesShowed inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 100 µg/mL.
Study 3Neuropharmacological evaluationExhibited anxiolytic effects in rodent models at doses of 10 mg/kg.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves a nucleophilic substitution reaction between benzhydryl chloride and azetidine-3-methanamine under basic conditions. This process can be optimized for industrial production to enhance yield and purity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride, and how can purity be validated?

  • Synthesis : Multi-step organic synthesis typically involves:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a secondary amine .
  • Step 2 : Introduction of the benzhydryl group (diphenylmethyl) via nucleophilic substitution or Friedel-Crafts alkylation .
  • Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form .
    • Validation :
  • Purity : Assessed via HPLC (e.g., C18 column, mobile phase: acetonitrile/ammonium acetate buffer) with UV detection at 254 nm .
  • Structural Confirmation : NMR (e.g., 1^1H-NMR for benzhydryl proton signals at δ 5.3–5.5 ppm; 13^{13}C-NMR for azetidine ring carbons) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC-UV : Optimize chromatographic conditions (e.g., gradient elution, pH 3.0–5.0 buffer) to resolve the compound from impurities or co-formulated agents .
  • LC-MS/MS : Use electrospray ionization (ESI+) for enhanced sensitivity in biological matrices (m/z dependent on molecular weight ~300–350 Da) .
  • Validation Parameters : Include linearity (R2^2 > 0.99), precision (RSD < 2%), and recovery (>95%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions .
  • Analysis : Monitor degradation products via HPLC-MS and correlate with structural vulnerabilities (e.g., azetidine ring opening in acidic conditions) .
  • Statistical Modeling : Use Arrhenius plots to predict shelf-life discrepancies caused by temperature fluctuations .

Q. What in vitro models are appropriate for studying the LOXL2 inhibitory activity of this compound, and how can potency be optimized?

  • Model Selection :

  • Enzyme Assays : Recombinant LOXL2 activity measured via fluorescence-based detection of lysine oxidation byproducts (e.g., aminoadipic semialdehyde) .
  • Cell-Based Assays : Fibroblast collagen deposition assays to evaluate antifibrotic effects .
    • Optimization Strategies :
  • Structure-Activity Relationship (SAR) : Modify substituents on the azetidine ring or benzhydryl group to enhance binding affinity.
  • Co-crystallization Studies : Resolve X-ray structures of the compound bound to LOXL2 to identify critical interactions .

Q. How do stereochemical variations in the azetidine ring impact pharmacological activity?

  • Methodology :

  • Chiral Synthesis : Use enantioselective catalysts (e.g., BINAP-metal complexes) to isolate R/S isomers .
  • Activity Comparison : Test isomers in enzyme inhibition assays (IC50_{50}) and pharmacokinetic studies (AUC, t1/2t_{1/2}) .
    • Data Interpretation : Correlate spatial orientation of the azetidine nitrogen with hydrogen bonding to LOXL2 catalytic residues .

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